Didemethyl Citalopram Hydrobromide
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Overview
Description
Didemethyl Citalopram Hydrobromide is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is structurally similar to citalopram but lacks two methyl groups, which can influence its pharmacological properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didemethyl Citalopram Hydrobromide typically involves the demethylation of citalopram. One common method includes the use of reagents such as hydrobromic acid to remove the methyl groups from citalopram . The reaction is usually carried out under controlled conditions to ensure the selective removal of the methyl groups without affecting other parts of the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Didemethyl Citalopram Hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for demethylation, potassium tertiary butoxide for alkylation, and dimethylsulphoxide (DMSO) as a solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the demethylation of citalopram using hydrobromic acid results in this compound .
Scientific Research Applications
Didemethyl Citalopram Hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Didemethyl Citalopram Hydrobromide is similar to that of citalopram. It primarily acts by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft . This action is believed to contribute to its antidepressant effects. The compound targets the serotonin transporter and modulates serotonergic activity in the brain .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The parent compound, a widely used SSRI.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency.
Fluoxetine: Another SSRI with a similar mechanism of action.
Sertraline: An SSRI with a different chemical structure but similar pharmacological effects.
Uniqueness
Didemethyl Citalopram Hydrobromide is unique due to its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, citalopram . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPONIRDZJWMVDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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